molecular formula C16H16FNO3S2 B2982144 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 292057-47-7

6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2982144
CAS No.: 292057-47-7
M. Wt: 353.43
InChI Key: CSIAIHVXCOTWLB-RAXLEYEMSA-N
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Description

"6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid" is a synthetic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. Its chemical structure includes a fluorophenyl group, a thiazolidine ring, and a hexanoic acid chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with a thiazolidine-4-one derivative, followed by the introduction of the hexanoic acid side chain. The reaction conditions often require a base such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.

Industrial Production Methods: Industrial production scales up the laboratory synthesis by optimizing reaction conditions and employing continuous flow techniques. This ensures higher yields and purity, while also reducing the overall production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, resulting in the formation of alcohol derivatives.

  • Substitution: Substitution reactions often occur at the fluorophenyl group, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide under mild conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reductants.

  • Substitution: Employing electrophilic reagents such as halogens or nitrating agents in the presence of Lewis acids.

Major Products:

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.

  • Biology: Investigated for its potential anti-inflammatory and anticancer properties, attributed to the thiazolidine ring structure.

  • Medicine: Explored as a lead compound for developing drugs targeting specific enzymes and receptors.

  • Industry: Utilized in the development of novel materials with unique properties, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the biological or chemical context. In medicinal applications, it may interact with enzymes or receptors through the fluorophenyl group and the thiazolidine ring, leading to inhibition or activation of specific pathways. Molecular targets often include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to other thiazolidine derivatives, "6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid" is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity. Similar compounds include thiazolidinediones, which are known for their antidiabetic properties, but lack the fluorophenyl group that imparts distinct chemical and biological characteristics.

There you have it: a detailed exploration of "this compound," covering everything from its synthesis to its fascinating applications in various fields. Enjoy!

Properties

IUPAC Name

6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIAIHVXCOTWLB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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